molecular formula C15H17N3 B8046044 3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile

Cat. No.: B8046044
M. Wt: 239.32 g/mol
InChI Key: YJGIQOCRIYEYTG-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile is a compound that features a piperidine ring attached to an indole core, with a nitrile group at the 5-position of the indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile typically involves the formation of the indole core followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine moiety can then be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-ylmethyl)-1H-indole-5-carbonitrile is unique due to its specific combination of the indole core and piperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-9-12-4-5-15-14(8-12)13(10-17-15)11-18-6-2-1-3-7-18/h4-5,8,10,17H,1-3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGIQOCRIYEYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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